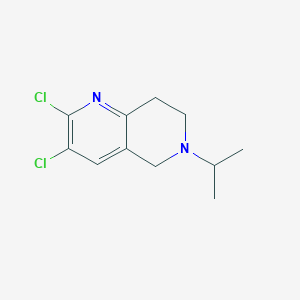
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 3-methylbenzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 3-position of the indole ring.
準備方法
The synthesis of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include amines, carboxylic acids, and substituted indole derivatives.
科学的研究の応用
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context. Studies often focus on understanding these interactions at the molecular level to optimize the compound’s efficacy and safety.
類似化合物との比較
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.
1-(3-Methylbenzyl)-1H-indole-2-carbonitrile: The nitrile group is positioned at the 2-position of the indole ring, leading to different chemical properties and reactivity.
1-(3-Methylbenzyl)-1H-indole-3-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, which can significantly alter its solubility and biological activity.
特性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
1-[(3-methylphenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-5-4-6-14(9-13)11-19-12-15(10-18)16-7-2-3-8-17(16)19/h2-9,12H,11H2,1H3 |
InChIキー |
CFGZAXCAFMSFTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)



![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)






